molecular formula C10H15BO5 B171758 4-(2,2-Dimethoxyethoxy)phenylboronic acid CAS No. 1256355-36-8

4-(2,2-Dimethoxyethoxy)phenylboronic acid

Cat. No. B171758
M. Wt: 226.04 g/mol
InChI Key: BLHYLZZAGHDVLN-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H15BO5 and a molecular weight of 226.04 .


Molecular Structure Analysis

The InChI code for 4-(2,2-Dimethoxyethoxy)phenylboronic acid is 1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including 4-(2,2-Dimethoxyethoxy)phenylboronic acid, are known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.

Scientific Research Applications

Catalysis and Chemical Synthesis

Phenylboronic acids serve as catalysts in chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful in α-dipeptide synthesis, suggesting its role in the formation of peptide bonds (Wang, Lu, & Ishihara, 2018).

Material Science and Nanotechnology

In material science, phenylboronic acids are utilized in the creation of supramolecular assemblies. For example, assemblies of phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine are formed due to hydrogen bonding, showcasing the potential of these compounds in the design of novel materials (Pedireddi & Seethalekshmi, 2004).

Polymorphism and Crystal Engineering

Phenylboronic acids are also important in the study of polymorphism and crystal engineering. Studies on 2,6-Dimethoxyphenylboronic acid revealed its crystallization under various conditions, highlighting the role of additives like surfactants in controlling the polymorphic outcome and stabilizing metastable polymorphs, a crucial aspect in material science and pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Analytical and Diagnostic Applications

Phenylboronic acids and their derivatives are used in analytical chemistry and diagnostics. The interaction of phenylboronic acids with polyols makes them suitable for recognition, separation, and detection of compounds like saccharides, glycolipids, and glycoproteins. This characteristic is exploited in the development of self-regulated insulin delivery systems, tissue engineering, and sensor systems (Liang-yin, 2006).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials are used for advanced bio-applications, including drug delivery systems and biosensors. The unique chemistry of phenylboronic acid, especially its ability to form reversible complexes with polyols, is fundamental in diagnostic and therapeutic applications, such as imaging and targeted drug delivery (Lan & Guo, 2019).

properties

IUPAC Name

[4-(2,2-dimethoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHYLZZAGHDVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629630
Record name [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethoxyethoxy)phenylboronic acid

CAS RN

1256355-36-8
Record name [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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